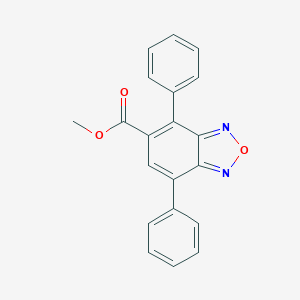
2-Chloro-9-ethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-ethylacridine is an organic compound that belongs to the acridine family of compounds. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This compound has been used extensively in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-ethylacridine involves the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. This leads to the activation of apoptotic pathways and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-9-ethylacridine can induce DNA damage and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This compound also has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-9-ethylacridine in lab experiments is its potent anticancer properties. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Chloro-9-ethylacridine in scientific research. One potential direction is the development of new cancer therapies based on this compound. Another direction is the exploration of its potential applications in other fields such as materials science and electronics. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, 2-Chloro-9-ethylacridine is a unique and promising compound that has been extensively studied in scientific research. Its potent anticancer properties and potential applications in other fields make it a valuable asset to the scientific community. Further research is needed to fully explore its potential and develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-9-ethylacridine involves the reaction of 9-ethylacridine with thionyl chloride and phosphorus pentachloride. This reaction results in the replacement of the hydrogen atom at the 2-position of the acridine ring with a chlorine atom. The product is then purified through recrystallization to obtain pure 2-Chloro-9-ethylacridine.
Applications De Recherche Scientifique
2-Chloro-9-ethylacridine has been used in scientific research for various applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C15H12ClN |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-9-ethylacridine |
InChI |
InChI=1S/C15H12ClN/c1-2-11-12-5-3-4-6-14(12)17-15-8-7-10(16)9-13(11)15/h3-9H,2H2,1H3 |
Clé InChI |
ONYBEJCDWHAYIG-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
SMILES canonique |
CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)



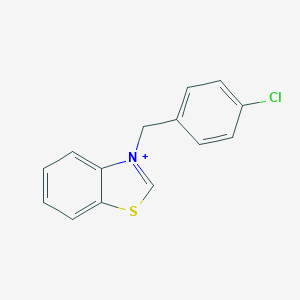

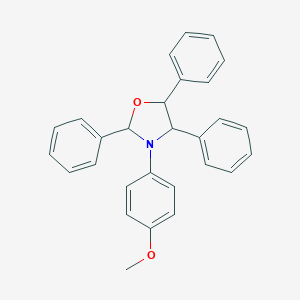
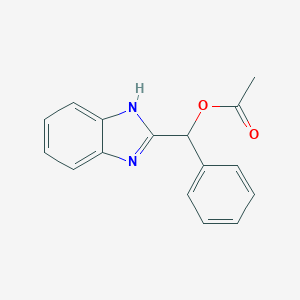
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
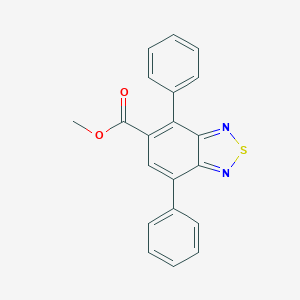
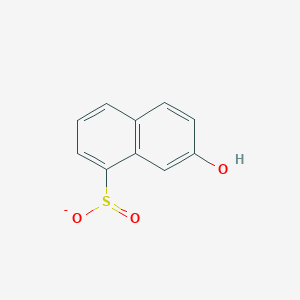
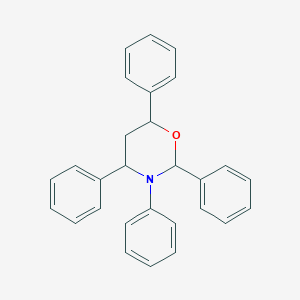
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
